Superior Antiproliferative Potency in Head-to-Head Comparison with Meayamycin
In a direct, side-by-side comparison using a 72-hour growth inhibition assay on MCF-7 cells, (+)-Meayamycin B exhibited a GI50 value of 0.008 nM, which is 2.5-fold more potent than meayamycin, which had a GI50 value of 0.02 nM in the same assay [1].
| Evidence Dimension | Antiproliferative potency (GI50) |
|---|---|
| Target Compound Data | 0.008 nM |
| Comparator Or Baseline | Meayamycin (0.02 nM) |
| Quantified Difference | 2.5-fold more potent |
| Conditions | 72-hour growth inhibition assay on human breast cancer MCF-7 cells |
Why This Matters
This quantifiable difference is critical for applications requiring maximal inhibition at minimal concentrations, reducing potential off-target effects and enabling studies in sensitive or low-abundance cell populations.
- [1] Gao, Y. Regulating Pre-mRNA Splicing and Transcription Using Small Molecules for Cancer Therapy. Ph.D. Dissertation, University of Pittsburgh, 2014. (Data presented in Table 1). View Source
